molecular formula C23H17ClN2O4 B2402064 ethyl 4-[5-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate CAS No. 344950-38-5

ethyl 4-[5-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate

Cat. No. B2402064
CAS RN: 344950-38-5
M. Wt: 420.85
InChI Key: NKTYCLROIMGQGO-UHFFFAOYSA-N
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Description

Ethyl 4-[5-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs.

Mechanism Of Action

The mechanism of action of ethyl 4-[5-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate involves the inhibition of various enzymes and signaling pathways in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, the compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
Ethyl 4-[5-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate has been found to exhibit several biochemical and physiological effects. The compound has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and inhibit the proliferation of cancer cells. Additionally, the compound has been found to exhibit antioxidant activity, which protects the body against oxidative stress and damage.

Advantages And Limitations For Lab Experiments

One of the major advantages of using ethyl 4-[5-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate in lab experiments is its potential in the development of new drugs. The compound has been found to exhibit promising anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the compound's toxicity profile and potential side effects.

Future Directions

There are several future directions for the study of ethyl 4-[5-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate. One of the directions is to further investigate the compound's mechanism of action and its potential targets in the body. Additionally, further studies are needed to determine the compound's toxicity profile and potential side effects. Finally, the development of new drugs based on the compound's structure and properties is another potential direction for future research.

Synthesis Methods

The synthesis method of ethyl 4-[5-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate involves the reaction of 4-chloroaniline, ethyl 4-[5-(furan-2-yl)-2-oxo-3-phenyl-2,3-dihydro-1H-pyrazol-4-yl]benzoate, and potassium carbonate in dimethylformamide at elevated temperatures. This reaction results in the formation of ethyl 4-[5-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate.

Scientific Research Applications

Ethyl 4-[5-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate has been extensively studied for its potential applications in the development of new drugs. The compound has been found to exhibit promising anti-inflammatory, anti-tumor, and anti-oxidant properties. Several studies have also reported the compound's potential in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

ethyl 4-[5-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4/c1-2-29-23(28)16-5-3-15(4-6-16)21-12-11-20(30-21)13-17(14-25)22(27)26-19-9-7-18(24)8-10-19/h3-13H,2H2,1H3,(H,26,27)/b17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTYCLROIMGQGO-GHRIWEEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[5-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate

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